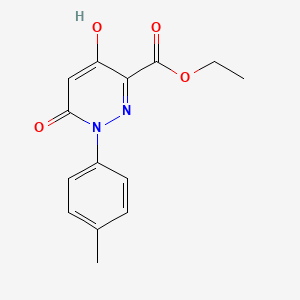

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 1105193-06-3

Cat. No.: VC2839493

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105193-06-3 |

|---|---|

| Molecular Formula | C14H14N2O4 |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-6-4-9(2)5-7-10/h4-8,17H,3H2,1-2H3 |

| Standard InChI Key | YTXMYUMDRRZXMQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C |

| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=C(C=C2)C |

Introduction

Structural Characteristics and Chemical Properties

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate features a dihydropyridazine core with several functional groups, including a hydroxyl group at position 4, a 4-methylphenyl substituent at position 1, and an ethyl carboxylate group at position 3. The compound contains a characteristic 6-oxo functionality that contributes to its unique chemical properties and potential biological activities.

The basic structure consists of a six-membered heterocyclic ring containing two adjacent nitrogen atoms (positions 1 and 2), with position 1 substituted by a 4-methylphenyl group. The compound features several key functional groups that contribute to its reactivity and potential applications:

-

A hydroxyl group at position 4, which can participate in hydrogen bonding

-

An ethyl carboxylate group at position 3, providing potential sites for nucleophilic attack

-

A carbonyl group at position 6, creating the characteristic oxo functionality

-

A 4-methylphenyl substituent at position 1, influencing the compound's lipophilicity and steric properties

Physicochemical Properties

Based on comparison with similar dihydropyridazine derivatives, the following physicochemical properties can be estimated for Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate:

Comparative Analysis with Structurally Related Compounds

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate shares structural similarities with several compounds that have documented properties and applications. Examining these related compounds provides valuable insights into the potential characteristics of our target molecule.

Comparison with Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 339030-40-9) differs from our target compound only by the absence of the methyl group on the phenyl ring . This structurally similar compound has been documented to have a molecular weight of 260.25 g/mol and is typically obtained with a purity of 95% . The high structural similarity suggests that our target compound would share many physicochemical and biological properties with this derivative.

Comparison with Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Another related compound is ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS: 941974-49-8), which shares the same dihydropyridazine core and 4-methylphenyl substituent at position 1. The key difference is the presence of a 3-methoxybenzamido group at position 4 instead of the hydroxyl group found in our target compound. This related compound has a molecular weight of 407.426 g/mol and has been studied for its potential biological activities.

| Potential Activity | Mechanism | Supporting Evidence |

|---|---|---|

| Anticancer Properties | Modulation of cellular pathways associated with apoptosis and cell proliferation | Similar pyridazine derivatives have shown activity against cancer cell lines |

| Anti-inflammatory Activity | Inhibition of inflammatory mediators | Structural features comparable to known anti-inflammatory compounds |

| Antioxidant Properties | Free radical scavenging via the hydroxyl group at position 4 | Hydroxyl-containing heterocycles often exhibit antioxidant activity |

| Enzyme Inhibition | Interaction with specific enzyme binding sites | Related dihydropyridazine derivatives known to inhibit various enzymes |

Structure-Activity Relationships

Several structural features of Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate contribute to its potential biological activity:

-

The dihydropyridazine core serves as a pharmacophore in many bioactive compounds

-

The hydroxyl group at position 4 provides a hydrogen bond donor/acceptor site for interaction with biological targets

-

The 4-methylphenyl substituent enhances lipophilicity, potentially improving membrane permeability

-

The ethyl carboxylate group offers additional binding interactions with potential biological targets

Reaction Chemistry and Chemical Transformations

Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can potentially undergo various chemical transformations based on its functional groups.

Applications and Future Research Directions

Future Research Directions

Several promising research directions could further explore the chemistry and applications of Ethyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate:

-

Comprehensive synthetic studies to develop efficient and scalable methods for its preparation.

-

Detailed structure-activity relationship studies to understand the impact of structural modifications on biological activity.

-

Exploration of green chemistry approaches for more sustainable synthesis.

-

Investigation of potential applications in materials science and catalysis.

-

Development of structure-based drug design strategies focusing on this scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume